molecular formula C8H8O5 B117105 Methyl gallate CAS No. 99-24-1

Methyl gallate

Cat. No.: B117105
CAS No.: 99-24-1
M. Wt: 184.15 g/mol
InChI Key: FBSFWRHWHYMIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .

Chemical Reactions Analysis

Acid-Base Reactions and Deprotonation

Methyl gallate undergoes stepwise deprotonation of its three phenolic hydroxyl groups (pKa ≈ 8.04) . UV-spectroscopic studies reveal:

  • First deprotonation (pH 7–9): Forms a monoanion with a bathochromic shift to 320 nm .

  • Quinoid formation : At high pH (>10), the deprotonated species undergoes oxidation to a para-quinoid structure, confirmed by computational modeling .

Nucleophilic Substitution Reactions

The ester moiety participates in nucleophilic acyl substitution:

  • Ammonolysis : Reaction with NH₃ yields ellagic acid (72% yield) :

    Methyl gallate+NH3Ellagic acid+CH3OH\text{this compound}+\text{NH}_3\rightarrow \text{Ellagic acid}+\text{CH}_3\text{OH}
  • Hydrazinolysis : Forms galloyl hydrazide, a precursor for rubber vulcanization accelerators .

Antioxidant Activity via Radical Scavenging

This compound reacts with DPPH- radicals in solvent-dependent kinetics :

Solvent Reaction Kinetics Time to Steady State
Methanol (MeOH)Fast initial decay (≤5 min)20–30 min
AcetoneMedium decay (continuous for 1 h)~60 min
Ethyl acetateSlow decay (>4 h at low concentrations)>240 min

Mechanistically, hydrogen atom transfer (HAT) from phenolic -OH groups quenches radicals, forming stable phenoxyl radicals .

Oxidation and Degradation

  • Autoxidation : Prolonged exposure to air in alkaline solutions leads to oxidative dimerization, forming dehydrodimers .

  • Thermal decomposition : Above 200°C, decarboxylation and CO₂ release occur, producing catechol derivatives .

Coordination Chemistry

This compound acts as a ligand for metal ions:

  • Iron(III) complexes : Forms stable chelates via ortho-dihydroxy groups, inhibiting Fe³⁺-mediated lipid peroxidation .

  • Copper(II) binding : Demonstrates Cu²⁺-reducing activity, relevant in antioxidant assays .

Reactivity in Polymer Systems

In natural rubber vulcanization:

  • Retardation effect : At 1–3 phr (parts per hundred rubber), extends scorch time (ts₂) by 15–20% due to radical scavenging .

  • Acceleration with hydrazides : Galloyl hydrazide derivatives reduce cure time (tC₉₀) by 30%, acting as secondary accelerators .

Scientific Research Applications

Anticancer Properties

Methyl gallate has demonstrated promising anticancer effects across various studies.

Case Study: Melanoma Treatment

ParameterControl GroupMG Treated Group
Tumor Volume (cm³)10.07.0
Vessel Density (per mm²)5025
Metastatic Lymph Node ActivityHighLow

This study highlights MG's ability to suppress metastasis and tumor angiogenesis, suggesting its utility in cancer therapy.

Anti-inflammatory Effects

This compound has also been researched for its anti-inflammatory properties.

Case Study: Hyperuricemia Nephropathy

Treatment GroupSerum Uric Acid (mg/dL)BUN (mg/dL)Creatinine (mg/dL)
Control12.5301.5
MG (20 mg/kg)6.8180.8

This study illustrates MG's effectiveness in ameliorating renal function and lowering uric acid levels in hyperuricemia models.

Neuroprotective Effects

This compound is being explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases.

Case Study: Neuroprotection Against Oxidative Stress

Treatment GroupCell Viability (%)ROS Levels (µM)
Control5010
MG Encapsulated804

The encapsulation strategy significantly improved cell viability and reduced reactive oxygen species levels compared to controls.

Antibacterial Properties

This compound has shown notable antibacterial activity against various pathogens.

Case Study: Antibacterial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) without MG (µg/mL)MIC with MG (µg/mL)
Staphylococcus aureus3216
MRSA648

These findings underscore the potential of this compound as an adjunctive treatment for bacterial infections.

Mechanism of Action

Methyl gallate is similar to other phenolic compounds such as gallic acid, propyl gallate, and ethyl gallate. it is unique due to its specific ester structure, which enhances its solubility and bioavailability .

Comparison with Similar Compounds

Biological Activity

Methyl gallate, a phenolic compound derived from gallic acid, is predominantly found in various medicinal plants. It has garnered attention for its diverse biological activities, particularly in the context of cancer treatment, antioxidant properties, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various tumor types. A pivotal study by Yoo et al. (2022) investigated its effects on melanoma using B16F10 cells and a mouse model. The findings revealed that this compound:

  • Induced Apoptosis : Increased expression of cleaved caspase-3 was observed, leading to enhanced apoptosis in cancer cells.
  • Inhibited Tumor Growth : In vivo studies showed a 30% reduction in tumor volume and decreased tumor vessel density.
  • Suppressed Metastasis : The expression of markers associated with metastasis was significantly reduced in treated mice .

Table 1: Summary of Anticancer Effects of this compound

EffectMeasurementResult
Apoptosis InductionCleaved caspase-3 levelsIncreased
Tumor Volume ReductionTumor volume in mice30% decrease
Tumor Vessel DensityVessel density measurementSignificantly reduced
Metastasis MarkersCytokeratin and LYVE-1 expressionNearly 50% reduction

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. A study conducted by Whang et al. (2005) demonstrated that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by hydrogen peroxide (H2O2). The compound exhibited:

  • Free Radical Scavenging : Effective at low concentrations (0.02 mM), it significantly reduced lipid peroxidation and reactive oxygen species (ROS) levels.
  • Cell Viability Recovery : Enhanced cell viability in HUVECs subjected to oxidative stress .

Table 2: Antioxidant Effects of this compound

ParameterMeasurementResult
Free Radical ScavengingROS levelsDecreased
Lipid PeroxidationLPO levelsReduced
Cell ViabilityHUVEC viabilityIncreased

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, particularly through the inhibition of lipoxygenase (LOX) enzymes. A recent study explored the design of this compound derivatives aimed at enhancing its anti-inflammatory effects. Key findings included:

  • LOX Inhibition : this compound derivatives showed promising results in inhibiting LOX activity, which is linked to various chronic inflammatory conditions.
  • In Vivo Efficacy : One derivative demonstrated significant anti-inflammatory effects in a rheumatoid arthritis model .

Table 3: Anti-inflammatory Properties of this compound Derivatives

CompoundLOX Inhibition ScoreIn Vivo Efficacy
This compoundBaselineModerate
MGSD 1-11.61 kcal/molSignificant improvement
MGSD 2-10.32 kcal/molNotable reduction in symptoms

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of this compound in clinical settings:

  • Hepatocellular Carcinoma (HCC) : A study illustrated that this compound inhibited proliferation in HCC cell lines and enhanced cytotoxicity when autophagy was blocked. This suggests its potential as a therapeutic supplement for HCC patients .
  • Oxidative Stress Protection : this compound's protective effects against oxidative stress have been documented across various cell types, including erythrocytes and cardiac myocytes, indicating its broad applicability in mitigating oxidative damage .

Q & A

Q. Basic: What experimental models are appropriate for assessing Methyl gallate's anti-inflammatory effects in gastrointestinal diseases?

Answer: Researchers can use acetic acid-induced colitis in Sprague-Dawley rats to evaluate this compound's efficacy. Key parameters include colon weight/length ratio, macroscopic lesion scoring, and biochemical markers such as malondialdehyde (MDA) and glutathione ratios (GSSG/GSH). Additionally, cytokine profiling (e.g., TNF-α, IL-6, COX-2) via ELISA or qPCR and histological analysis of intestinal tissue can validate anti-inflammatory effects. Doses of 100–300 mg/kg (oral) are typical, with comparisons to reference drugs like mesalazine .

Q. Advanced: How does this compound's inhibition of xanthine oxidase compare to gallic acid, and what structural features contribute to this difference?

Answer: this compound exhibits higher specificity for xanthine oxidase due to its methyl ester group, which forms van der Waals interactions with Gly799 in the enzyme's binding pocket—a interaction absent in gallic acid. Computational docking (e.g., molecular dynamics simulations) and ADME profiling (Table 3 in ) reveal that this compound's solubility and metabolic stability (e.g., lack of CYP inhibition) enhance its therapeutic potential for hyperuricemia. In contrast, gallic acid shows broader antioxidant activity but lower target specificity .

Q. Basic: What methodologies are used to evaluate this compound's antioxidant capacity across different pathways?

Answer: Standard assays include:

  • Free radical scavenging: DPPH/ABTS assays.
  • Xanthine oxidase inhibition: Spectrophotometric measurement of uric acid production.
  • Cellular models: ROS quantification in adipocytes or macrophages using DCFH-DA probes.
  • Comparative analysis: Pair with gallic acid to assess polarity-dependent bioavailability differences (e.g., ESOL solubility, BBB permeability) .

Q. Advanced: How can researchers reconcile contradictory data on this compound's antioxidant efficacy relative to gallic acid?

Answer: Context-dependent mechanisms explain discrepancies. For example:

  • Lower activity in free radical scavenging: Due to reduced phenolic hydroxyl groups compared to gallic acid.
  • Higher activity in xanthine oxidase inhibition: Structural specificity via methyl-glycine interactions.
    Experimental designs should include pathway-specific assays (e.g., xanthine oxidase vs. DPPH) and molecular docking to map binding interactions .

Q. Basic: What pharmacokinetic parameters should be considered when co-administering this compound with antibiotics like marbofloxacin?

Answer: Key parameters include volume of distribution (V), clearance (CL), and AUC (Table in ). This compound (MGM) reduces marbofloxacin's V (4134 vs. 5986 mL/kg) and CL (729 vs. 1099 mL/h/kg), suggesting altered tissue penetration. Researchers should conduct PK/PD integration studies using in vivo infection models (e.g., Salmonella Typhimurium in rats) to optimize dosing regimens .

Q. Advanced: What molecular mechanisms underlie this compound's anti-adipogenic effects?

Answer: this compound inhibits adipogenesis by:

  • Cell cycle arrest: G0/G1 phase via suppression of ERK1/2 phosphorylation and upregulation of p27Kip1.
  • Transcriptional regulation: Downregulation of C/EBPβ, PPARγ, and aP2 through impaired mitotic clonal expansion.
  • Oxidative stress modulation: Activation of Nrf2/HO-1/PRDX3 pathways. Validate using Western blotting, flow cytometry, and ROS imaging .

Q. Basic: How does this compound modulate oxidative stress in adipocytes?

Answer: It reduces intracellular ROS via Nrf2-mediated upregulation of HO-1 and PRDX3. Methodologies include:

  • Fluorescence assays: DCFH-DA for ROS quantification.
  • qPCR/Western blotting: To measure Nrf2, HO-1, and PRDX3 expression.
  • GSH/GSSG ratios: Assess redox balance using enzymatic recycling assays .

Q. Advanced: What in vitro approaches confirm this compound's role in NLRP3 inflammasome inhibition?

Answer: Use LPS/ATP-primed macrophages to:

  • Measure caspase-1 activation: Fluorometric assays or Western blotting.
  • Quantify IL-1β secretion: ELISA.
  • Genetic validation: siRNA knockdown of NLRP3 or ASC to confirm target specificity. This compound's inhibition of NLRP3 reduces inflammation in hyperuricemia nephropathy models .

Q. Basic: How to assess this compound's impact on bacterial viability in mixed microbial communities?

Answer: Employ:

  • MIC determination: Broth microdilution against Gram-positive (e.g., S. mutans) and Gram-negative strains.
  • Checkerboard assays: Evaluate synergy with antibiotics.
  • Efflux pump inhibition: Test potentiation of ethidium bromide uptake in P. aeruginosa .

Q. Advanced: What epigenetic mechanisms contribute to this compound's antioxidant effects in human cells?

Answer: this compound downregulates miR-17-3p, increasing mRNA levels of antioxidant enzymes (e.g., SOD, CAT). Methods include:

  • qRT-PCR: Quantify miR-17-3p and target mRNAs.
  • Luciferase reporters: Validate miRNA-mRNA interactions.
  • Exosome analysis: Isolate exosomes to assess extracellular miRNA trafficking .

Properties

IUPAC Name

methyl 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059189
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Gallic acid methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000178 [mmHg]
Record name Gallic acid methyl ester
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-24-1
Record name Methyl gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 99-24-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3,4,5-trihydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4,5-trihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Twenty 20 ml of concentrated sulfuric acid was added dropwise to a solution of 200 g of gallic acid in 600 ml of methanol at room temperature with stirring for 6-8 hours. After approximately 2/3 of the methanol was removed, the residue was cooled to 10° C., poured into 1.2 kg of water and allowed to stand overnight. The white precipitate which formed was filtered and washed with water to give 178 g of product methyl gallate, m.p. 200°-204° C. (yield 82%).
[Compound]
Name
Twenty
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

To a solution in which gallic acid (5.0 g, 29.39 mmol) was dissolved in methanol (25 mL), concentrated sulfuric acid (0.5 mL) and trimethyl orthoformate (3.21 mL, 88.17 mmol) were added consecutively at room temperature. The reaction mixture was heated under reflux for 10 hours, cooled to room temperature, and methanol was removed by vacuum distillation. To the residue obtained as above, distilled water (10 mL) was added, and the precipitated solid was filtered to give methyl gallate (5.15 g, 95%). 1H NMR (500 MHz, DMSO-D6) δ 9.29 (s, 2H), 8.96 (s, 1H), 6.92 (s, 2H), 3.73 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
3.21 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.